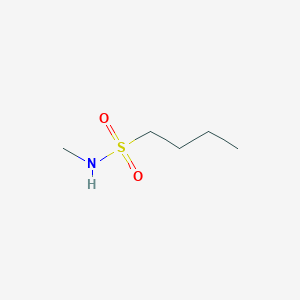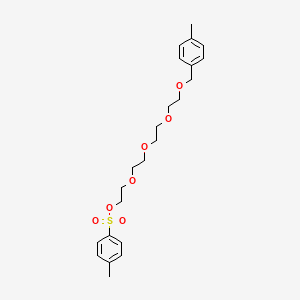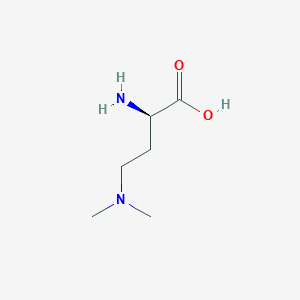
1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Descripción general
Descripción
1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a chemical compound characterized by its unique structure, which includes a nitro group attached to an isoquinoline ring and a triazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the following steps:
Nitration of Isoquinoline: Isoquinoline is nitrated to produce 5-nitroisoquinoline.
Formation of Methanimine Derivative: The nitro group on the isoquinoline ring is then reacted with a suitable amine, such as 4H-1,2,4-triazole, to form the methanimine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions and the use of specialized reactors to ensure precise control over reaction conditions. The process may also include purification steps to obtain the final product with high purity.
Types of Reactions:
Oxidation: The nitro group on the isoquinoline ring can undergo oxidation reactions to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents on the isoquinoline ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Nitroso Derivatives: Resulting from oxidation reactions.
Amino Derivatives: Resulting from reduction reactions.
Substituted Isoquinolines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the triazole ring play crucial roles in these interactions, leading to biological or chemical activity.
Comparación Con Compuestos Similares
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine:
5-Nitroisoquinoline: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness: 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
1-(5-nitroisoquinolin-1-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2/c19-18(20)12-3-1-2-9-10(12)4-5-13-11(9)6-16-17-7-14-15-8-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXKJSGCSOCBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=NN3C=NN=C3)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50778363 | |
| Record name | 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169261-18-1 | |
| Record name | 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3245466.png)



